molecular formula C10H11ClN4OS B7828101 (Z)-(5-acetyl-4-methyl-3H-1,3-thiazol-2-ylidene)-pyrimidin-2-ylazanium;chloride

(Z)-(5-acetyl-4-methyl-3H-1,3-thiazol-2-ylidene)-pyrimidin-2-ylazanium;chloride

Cat. No.: B7828101
M. Wt: 270.74 g/mol
InChI Key: NJRAZYKDCPJXJT-UHFFFAOYSA-N
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Description

The compound identified as “(Z)-(5-acetyl-4-methyl-3H-1,3-thiazol-2-ylidene)-pyrimidin-2-ylazanium;chloride” is a chemical entity cataloged in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(5-acetyl-4-methyl-3H-1,3-thiazol-2-ylidene)-pyrimidin-2-ylazanium;chloride involves specific chemical reactions under controlled conditions. The exact synthetic route and reaction conditions are typically proprietary information held by the producing entity. general synthetic methods for similar compounds often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, condensation, and cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This process would include the use of industrial reactors, purification systems, and quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(Z)-(5-acetyl-4-methyl-3H-1,3-thiazol-2-ylidene)-pyrimidin-2-ylazanium;chloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a ketone or carboxylic acid, while reduction could yield an alcohol or amine.

Scientific Research Applications

(Z)-(5-acetyl-4-methyl-3H-1,3-thiazol-2-ylidene)-pyrimidin-2-ylazanium;chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-(5-acetyl-4-methyl-3H-1,3-thiazol-2-ylidene)-pyrimidin-2-ylazanium;chloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    CID 2632: A cephalosporin antibiotic with antibacterial properties.

    CID 6540461: Another cephalosporin with similar pharmacological actions.

    CID 5362065: A cephalosporin used in the treatment of bacterial infections.

    CID 5479530: A cephalosporin with a broad spectrum of activity against bacteria.

Uniqueness

(Z)-(5-acetyl-4-methyl-3H-1,3-thiazol-2-ylidene)-pyrimidin-2-ylazanium;chloride is unique due to its specific chemical structure and properties, which may confer distinct biological activities and applications compared to other similar compounds. Its uniqueness lies in its potential to interact with different molecular targets and pathways, leading to diverse effects in various scientific fields.

Properties

IUPAC Name

(Z)-(5-acetyl-4-methyl-3H-1,3-thiazol-2-ylidene)-pyrimidin-2-ylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS.ClH/c1-6-8(7(2)15)16-10(13-6)14-9-11-4-3-5-12-9;/h3-5H,1-2H3,(H,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRAZYKDCPJXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=[NH+]C2=NC=CC=N2)N1)C(=O)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(S/C(=[NH+]\C2=NC=CC=N2)/N1)C(=O)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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